molecular formula C27H22N4O3S B11263127 Ethyl 3-[({[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 3-[({[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11263127
M. Wt: 482.6 g/mol
InChI Key: CFUQVSUIHAZLLD-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the naphthyl group and the sulfanylacetyl moiety. The final step involves the esterification of the benzoic acid derivative with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ETHYL 3-[(2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 3-[(2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrazine core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.

    Quinolinyl-pyrazoles: Studied for their pharmacological activities and potential therapeutic applications.

Uniqueness

ETHYL 3-[(2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific structural features, such as the naphthyl group and the sulfanylacetyl moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H22N4O3S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 3-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C27H22N4O3S/c1-2-34-27(33)19-9-5-10-20(15-19)29-25(32)17-35-26-24-16-23(30-31(24)14-13-28-26)22-12-6-8-18-7-3-4-11-21(18)22/h3-16H,2,17H2,1H3,(H,29,32)

InChI Key

CFUQVSUIHAZLLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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